molecular formula C16H15ClN2O3 B5909980 N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide

N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide

Cat. No. B5909980
M. Wt: 318.75 g/mol
InChI Key: QUHWSJSDQPRSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as CMMD or Compound 1, is a novel small-molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is crucial for the oncogenic activity of c-Myc, which is frequently deregulated in various types of cancer. Inhibition of this interaction has been shown to have potent anti-tumor effects in preclinical studies.

Mechanism of Action

The mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide involves the disruption of the protein-protein interaction between c-Myc and Max. This interaction is mediated by a specific domain in c-Myc, called the bHLHZip domain, which binds to a corresponding domain in Max. N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide binds to the bHLHZip domain of c-Myc and prevents its interaction with Max, thereby inhibiting the transcriptional activity of c-Myc.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide have been studied in preclinical models of cancer. In vitro studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide inhibits the proliferation and survival of cancer cells, induces apoptosis, and reduces the expression of c-Myc target genes. In vivo studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide inhibits tumor growth, reduces tumor angiogenesis, and increases tumor cell apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide for lab experiments include its high specificity and potency for inhibiting the c-Myc/Max interaction, its relatively low toxicity, and its ability to inhibit multiple types of cancer. The limitations of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide for lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential for off-target effects, which may require the use of appropriate controls.

Future Directions

There are several future directions for the development of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide as a therapeutic agent for cancer. These include:
1. Optimization of the synthesis method to improve the yield and purity of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.
2. Development of more soluble and bioavailable analogs of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.
3. Evaluation of the pharmacokinetics and pharmacodynamics of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide in preclinical models and in humans.
4. Investigation of the potential synergy of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide with other anti-cancer agents.
5. Identification of biomarkers for predicting the response of tumors to N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.
6. Development of companion diagnostics for selecting patients who are likely to benefit from N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.
7. Investigation of the potential use of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide for the treatment of other diseases, such as inflammatory and autoimmune disorders, which are also associated with c-Myc dysregulation.

Synthesis Methods

The synthesis of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been described in a patent application (WO 2016/075710 A1). The method involves the reaction of 4-methoxybenzenecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chloro-4-methylbenzoic acid to form the benzoyl chloride intermediate. This intermediate is then reacted with N-(4-aminophenyl) methanesulfonamide to form the final product, N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.

Scientific Research Applications

N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide inhibits the interaction between c-Myc and Max with high affinity and specificity. This leads to the downregulation of c-Myc target genes, which are involved in cell proliferation, survival, and metabolism. In vivo studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has potent anti-tumor effects in various types of cancer, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-chloro-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10-3-8-13(14(17)9-10)16(20)22-19-15(18)11-4-6-12(21-2)7-5-11/h3-9H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHWSJSDQPRSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)OC)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(2-chloro-4-methylphenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide

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